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Compound of Interest

Compound Name: 1-Chloro-2,5-dimethylhexane

Cat. No.: B13186641

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 1-chloro-2,5-dimethylhexane (CsH17Cl). Due to the limited availability of experimentally
derived spectra for this specific compound, this document focuses on predicted data generated
from validated computational models. These predictions offer valuable insights for the
identification and characterization of 1-chloro-2,5-dimethylhexane in a research and
development setting.

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-chloro-2,5-dimethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule.

IH NMR (Proton NMR): The predicted *H NMR spectrum of 1-chloro-2,5-dimethylhexane in
CDCIs provides information on the chemical environment of each hydrogen atom.
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Chemical Shift (d)

Multiplicity Integration Assignment
(ppm)
~3.4-3.6 Doublet of doublets 2H H-1 (CHzCI)
~1.8-20 Multiplet 1H H-2 (CH)
~15-1.7 Multiplet 1H H-5 (CH)
~12-1.4 Multiplet 4H H-3, H-4 (CH2)
~0.9 Doublet 6H C-2 CHs
~0.85 Doublet 6H C-5 (CH3)2

13C NMR (Carbon-13 NMR): The predicted 13C NMR spectrum in CDClIs reveals the number of
chemically distinct carbon environments.

Chemical Shift (d) (ppm) Carbon Type Assignment
~48-52 CH: C-1 (CH2ClI)
~38-42 CH C-2

~35-39 CH: c-3

~28-32 CH:z C-4

~25-29 CH C-5

~20-24 CHs C-2 CHs
~20-24 CHs C-5 (CH3)2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm~1)  Intensity Vibrational Mode Functional Group
2960-2850 Strong C-H stretch Alkane
1470-1450 Medium C-H bend Alkane
C-H bend (gem-
1385-1365 Medium ) Alkane
dimethyl)
750-650 Strong C-Cl stretch Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity Proposed Fragment

[M]* (Molecular ion, 35CI/37Cl

148/150 Moderate sotopes)
113 Moderate [M-CII*

99 High [M - CH2CIJ*
57 Very High (Base Peak) [CaHo]*

43 High [CsHA*

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a
liquid sample like 1-chloro-2,5-dimethylhexane.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-2,5-dimethylhexane in
~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as
an internal standard.
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e Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and a larger number of scans compared to *H NMR to achieve an adequate signal-
to-noise ratio.

e Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a drop of 1-chloro-2,5-dimethylhexane
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition: Record the spectrum over the range of 4000-400 cm~1. Co-add multiple scans to
improve the signal-to-noise ratio.

e Background Correction: Record a background spectrum of the empty sample holder (or with
clean salt plates) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC-MS) for separation from
any impurities.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.
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« Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity
versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and a potential
fragmentation pathway for 1-chloro-2,5-dimethylhexane.

Spectroscopic Techniques Information Obtained

Mass Spectrometry Molecular Weight & Fragmentation

Structural Elucidation

IR Spectroscopy Compound Identification
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Click to download full resolution via product page

Caption: Logical workflow for compound identification using spectroscopic methods.
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Caption: A plausible mass spectrometry fragmentation pathway for 1-chloro-2,5-
dimethylhexane.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-2,5-dimethylhexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13186641#1-chloro-2-5-dimethylhexane-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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